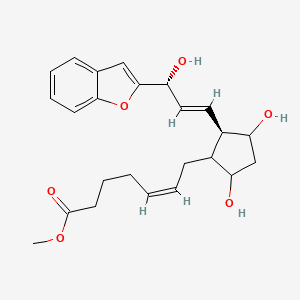
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anti-tumor, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing the benzofuran ring is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with different oxidation states, while substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
15-(2-Benzofuranyl)-16,17,18,19,20-pentanor-pgf2-alpha methyl ester can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: Known for its anti-inflammatory and anti-tumor properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential applications. Its combination of the benzofuran core with the pentanor-pgf2-alpha methyl ester moiety sets it apart from other similar compounds.
Properties
CAS No. |
73285-87-7 |
|---|---|
Molecular Formula |
C24H30O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(2R)-2-[(E,3R)-3-(1-benzofuran-2-yl)-3-hydroxyprop-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H30O6/c1-29-24(28)11-5-3-2-4-9-17-18(21(27)15-20(17)26)12-13-19(25)23-14-16-8-6-7-10-22(16)30-23/h2,4,6-8,10,12-14,17-21,25-27H,3,5,9,11,15H2,1H3/b4-2-,13-12+/t17?,18-,19-,20?,21?/m1/s1 |
InChI Key |
CRVDKGCQFNIWGO-YZPZLUOTSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](C2=CC3=CC=CC=C3O2)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(C2=CC3=CC=CC=C3O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


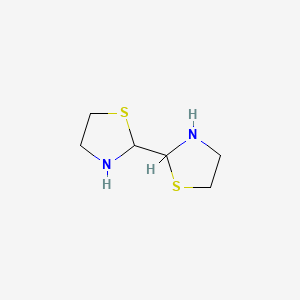

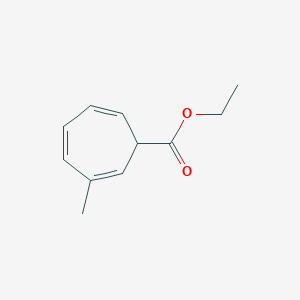

![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
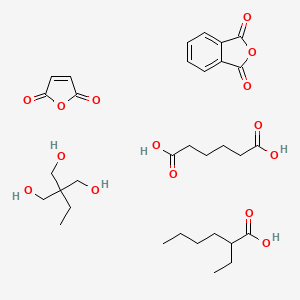
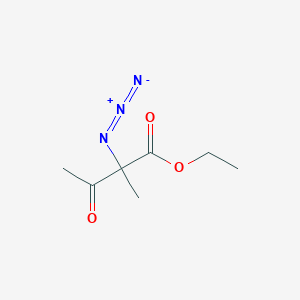
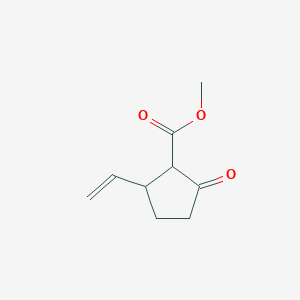
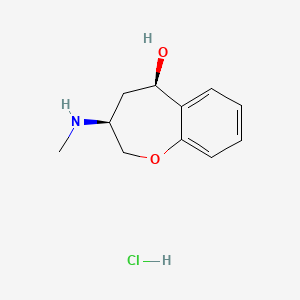
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
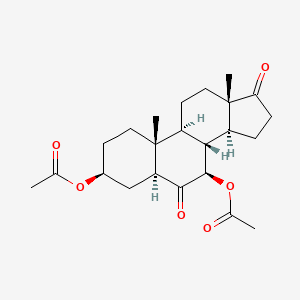
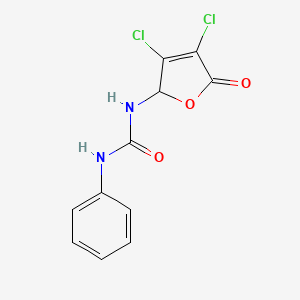
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
